9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one 9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one
Brand Name: Vulcanchem
CAS No.: 1164547-24-3
VCID: VC4239216
InChI: InChI=1S/C18H19NO3S2/c1-22-12-7-9(4-5-11(12)20)14-13-8-2-3-10(6-8)15(13)23-17-16(14)24-18(21)19-17/h4-5,7-8,10,13-15,20H,2-3,6H2,1H3,(H,19,21)
SMILES: COC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O
Molecular Formula: C18H19NO3S2
Molecular Weight: 361.47

9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one

CAS No.: 1164547-24-3

Cat. No.: VC4239216

Molecular Formula: C18H19NO3S2

Molecular Weight: 361.47

* For research use only. Not for human or veterinary use.

9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one - 1164547-24-3

Specification

CAS No. 1164547-24-3
Molecular Formula C18H19NO3S2
Molecular Weight 361.47
IUPAC Name 9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.02,10.04,8]tetradec-4(8)-en-6-one
Standard InChI InChI=1S/C18H19NO3S2/c1-22-12-7-9(4-5-11(12)20)14-13-8-2-3-10(6-8)15(13)23-17-16(14)24-18(21)19-17/h4-5,7-8,10,13-15,20H,2-3,6H2,1H3,(H,19,21)
Standard InChI Key KNUWZJNVRUBDEL-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O

Introduction

The compound 9-(4-hydroxy-3-methoxyphenyl)-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d]thiazol-2-one is a complex organic molecule with a unique structure. It is identified by the PubChem CID 3243007 and has a molecular weight of 361.5 g/mol . This compound belongs to a class of thiochromeno-thiazol derivatives, which are of interest in medicinal chemistry due to their potential biological activities.

Identifiers

  • PubChem CID: 3243007

  • Molecular Formula: Not explicitly listed, but can be inferred from its structure.

  • Molecular Weight: 361.5 g/mol

  • InChI: InChI=1S/C18H19NO3S2/c1-22-12-7-9(4-5-11(12)20)14-13-8-2-3-10(6-8)15(13)23-17-16(14)24-18(21)19-17/h4-5,7-8,10,13-15,20H,2-3,6H2,1H3,(H,19,21)

  • InChIKey: KNUWZJNVRUBDEL-UHFFFAOYSA-N

  • SMILES: COC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O

Synonyms

  • 1164547-24-3

  • SMR000015838

  • MLS000085438

  • CHEMBL1400386

  • BDBM61412

  • cid_3243007

  • HMS2456D10

  • CCG-24758

  • STK855755

  • AKOS001509471

  • AKOS002530100

  • AKOS016085522

  • AB00674324-01

  • AF-399/42057250

  • F1422-0003

Synthesis and Characterization

While specific synthesis details for this compound are not readily available in the current literature, compounds with similar structures often involve multi-step synthesis processes. These typically include reactions such as cyclization, condensation, and substitution reactions to form the complex ring system.

Characterization of such compounds typically involves spectroscopic methods like NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm the structure and purity.

Data Table: Key Information

PropertyValue
PubChem CID3243007
Molecular Weight361.5 g/mol
InChIInChI=1S/C18H19NO3S2/c1-22-12-7-9(4-5-11(12)20)14-13-8-2-3-10(6-8)15(13)23-17-16(14)24-18(21)19-17/h4-5,7-8,10,13-15,20H,2-3,6H2,1H3,(H,19,21)
InChIKeyKNUWZJNVRUBDEL-UHFFFAOYSA-N
SMILESCOC1=C(C=CC(=C1)C2C3C4CCC(C4)C3SC5=C2SC(=O)N5)O

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